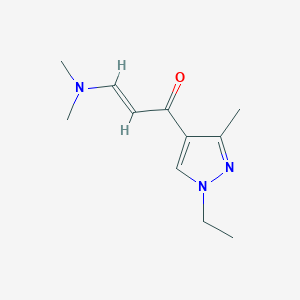
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as BFTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Climate Change Adaptation
The application of science, technology, and innovation (STI) solutions plays a crucial role in increasing participation and enhancing climate change adaptation . By leveraging advanced technologies, scientific research, and innovative approaches, we can engage a wider range of stakeholders, improve decision-making processes, and implement effective adaptation measures. Best practices from German policies demonstrate how STI solutions are being leveraged to address climate challenges.
Fluorescent Protein Antibodies
Fluorescent proteins (FPs) have revolutionized biomedical research. Antibodies targeting FPs, particularly nanobodies, have emerged as valuable tools. Nanobodies, composed of the variable domain of a heavy-chain antibody, are small, stable, and functional in living cells. They can access hidden antigenic epitopes on the surface of the target, making them ideal for FP-related research .
Molecularly Imprinted Polymers (MIPs)
Surface MIPs based on multi-walled carbon nanotubes (MWCNTs) have been developed for selective removal of perfluorooctanoic acid (PFOA). These MIPs, prepared using PFOA as the template, exhibit high selectivity and stability .
Fluorescence in Life Sciences
Fluorescence is widely used for diagnostic and basic research. Microscopic applications monitor living cells, while analytical aspects include fluorescence-based assays, imaging, and detection methods .
Propriétés
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4O/c16-11-7-10(18)4-5-12(11)19-15(23)14-13(20-22-21-14)8-2-1-3-9(17)6-8/h1-7H,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGITAOKQUZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)


![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
